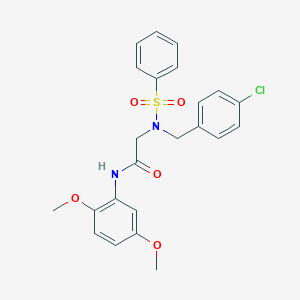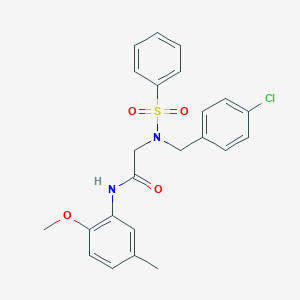![molecular formula C20H17ClN2O4S B301029 2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B301029.png)
2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid, also known as CMMDCA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In studies on its anti-inflammatory properties, this compound has been shown to inhibit the production of pro-inflammatory cytokines and the activation of NF-κB signaling pathway. In studies on its anti-tumor properties, this compound has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In studies on its anti-inflammatory properties, this compound has been shown to reduce inflammation and oxidative stress. In studies on its anti-tumor properties, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In studies on its antifungal properties, this compound has been shown to inhibit the growth of various fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid in lab experiments is its relatively simple synthesis method. Another advantage is its potential applications in various fields. One limitation is the lack of understanding of its mechanism of action. Another limitation is the lack of studies on its potential side effects.
Zukünftige Richtungen
Of research for 2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid include further studies on its mechanism of action, potential side effects, and applications in various fields. In medicine, further studies on its potential use in the treatment of Alzheimer's disease and cancer are needed. In agriculture, further studies on its potential use as a pesticide are needed. In material science, further studies on its potential use in the development of new materials are needed.
Conclusion:
This compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to have anti-inflammatory, anti-tumor, and antifungal properties. Further studies are needed to fully understand its mechanism of action, potential side effects, and applications in various fields.
Synthesemethoden
The synthesis of 2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-mercapto-3-methyl-4-oxo-1,3-thiazolidine in the presence of 4-methoxy-3-methylbenzaldehyde. The resulting product is then treated with hydrochloric acid to obtain this compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease. In agriculture, this compound has been shown to have antifungal properties and has been studied for its potential use as a pesticide. In material science, this compound has been studied for its potential use in the development of new materials.
Eigenschaften
Molekularformel |
C20H17ClN2O4S |
|---|---|
Molekulargewicht |
416.9 g/mol |
IUPAC-Name |
2-chloro-5-[[(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
InChI |
InChI=1S/C20H17ClN2O4S/c1-11-8-12(4-7-16(11)27-3)9-17-18(24)23(2)20(28-17)22-13-5-6-15(21)14(10-13)19(25)26/h4-10H,1-3H3,(H,25,26)/b17-9-,22-20? |
InChI-Schlüssel |
UJDDEONMKLVXFV-AXUMHFPESA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC(=C(C=C3)Cl)C(=O)O)S2)C)OC |
SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC(=C(C=C3)Cl)C(=O)O)S2)C)OC |
Kanonische SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC(=C(C=C3)Cl)C(=O)O)S2)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino]-N-(3-methylphenyl)acetamide](/img/structure/B300949.png)
![N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300952.png)

amino]acetamide](/img/structure/B300954.png)

![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B300958.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B300959.png)
amino]acetamide](/img/structure/B300960.png)
![2-Chloro-5-{[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300961.png)
![2-chloro-5-({(2E,5Z)-5-[4-(methoxycarbonyl)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B300963.png)
![2-Chloro-5-{[5-(4-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300964.png)
![2-Chloro-5-{[3-methyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300965.png)

![ethyl 2-[2-bromo-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B300969.png)